2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- A Z-configuration at the methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings .
- A 3-butyl substituent on the thiazolidinone ring, enhancing lipophilicity and steric bulk .
This scaffold is of interest due to its structural similarity to bioactive thiazolidinone derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
(5Z)-3-butyl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-4-6-10-24-19(26)15(28-20(24)27)12-14-16(21-9-5-2)22-17-13(3)8-7-11-23(17)18(14)25/h5,7-8,11-12,21H,2,4,6,9-10H2,1,3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBUHGHZBGSNTP-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361995-65-5 | |
| Record name | 2-(ALLYLAMINO)-3-[(Z)-(3-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-A]pyrimidin-4-one core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The allylamino and thiazolidinylidene groups are introduced through subsequent reactions, typically involving nucleophilic substitution and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidinylidene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino and thiazolidinylidene groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
The thiazolidinone ring’s substituent significantly influences physicochemical and biological properties. Key analogs include:
Implications :
- Lipophilicity : The 3-butyl group in Compound A balances hydrophobicity better than the polar benzodioxole in Compound C but is less lipophilic than the aromatic Compound B.
- Steric Effects : The isopropyl group in Compound D may improve solubility but reduce binding affinity compared to Compound A’s longer alkyl chain .
Core Structural Modifications in Related Heterocycles
Other analogs retain the thiazolidinone moiety but modify the fused heterocyclic core:
Implications :
- Synthetic Flexibility: Compound F’s piperazinyl groups highlight the pyrido-pyrimidinone core’s adaptability for diverse substitutions .
Spectroscopic Data :
- IR/NMR : Thioxo (C=S) stretching at ~1200 cm⁻¹ and methylidene proton signals (δ 7.5–8.5 ppm) are consistent across analogs .
Biological Activity
The compound 2-(Allylamino)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Structural Overview
The compound integrates several key structural features:
- Pyrido[1,2-a]pyrimidin-4-one core : Known for various biological activities.
- Thiazolidinone moiety : Implicated in anticancer properties.
- Allylamino group : Enhances the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that the compound exhibits potential anticancer properties , primarily through its interaction with specific molecular targets involved in cell proliferation and signaling pathways. The thiazolidinone ring is particularly noted for its role in inhibiting enzymes related to cancer cell growth.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit key enzymes that facilitate cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways associated with tumor growth.
Interaction Studies
In vitro studies have demonstrated that this compound binds to specific enzymes or receptors, modulating their activity and leading to significant biological effects. Such interactions are crucial for predicting therapeutic outcomes and understanding the compound's mechanism of action.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Allylamino)-3-(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidinone) | Contains an allylamino group | Potential anticancer properties |
| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer agent used in chemotherapy |
| Thiazolidinedione derivatives | Thiazolidinedione core | Antidiabetic properties |
The uniqueness of the target compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of similar thiazolidinone derivatives:
- Antibacterial Activity : A derivative exhibited antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) ranging from 16–32 mg/ml .
- Inhibitory Activity Against Viral Proteases : Some thiazolidinone derivatives were tested against the NS2B-NS3 protease of Dengue virus and showed promising inhibitory effects .
- Antimalarial Activity : Compounds structurally related to the target compound were evaluated for their antimalarial activity against Plasmodium falciparum, demonstrating varying degrees of efficacy .
Q & A
Q. Optimization Factors :
- Temperature : Higher yields (~70–80%) are achieved at 70°C compared to room-temperature reactions (<50%) .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in thiazolidinone formation .
Advanced: How can structural contradictions in spectroscopic data be resolved for this compound?
Answer:
Conflicting NMR or X-ray data often arise from isomerism or crystal packing effects. A systematic approach includes:
X-ray crystallography : Resolves Z/E isomerism by confirming the geometry of the thiazolidinone methylidene group .
2D NMR (COSY, NOESY) : Identifies through-space interactions to distinguish overlapping signals (e.g., allylamino protons vs. pyridine protons) .
Computational validation : DFT calculations (using Gaussian or ORCA) compare theoretical and experimental spectra to validate bond angles and torsional strains .
Example : A 2024 study resolved a 0.3 Å discrepancy in C-S bond lengths via SHELXL refinement, attributing it to anisotropic displacement in the crystal lattice .
Basic: What structural features influence this compound’s bioactivity?
Answer:
Key pharmacophores include:
- Thiazolidinone ring : The 4-oxo-2-thioxo group facilitates hydrogen bonding with target enzymes (e.g., kinases) .
- Allylamino side chain : Enhances membrane permeability due to its lipophilic character .
- Pyrido[1,2-a]pyrimidinone core : Provides rigidity for receptor binding, with the 9-methyl group reducing metabolic degradation .
Table 1 : Structural analogs and bioactivity trends
| Analog Substituent | Target Activity | IC₅₀ (µM) |
|---|---|---|
| Benzylamino (vs. allylamino) | Anticancer (HeLa) | 12.3 |
| 4-Methoxybenzyl thiazolidinone | Antibacterial (E. coli) | 8.7 |
| 1,3-Benzodioxole derivative | Anti-inflammatory | 5.2 |
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina, Schrödinger) :
- Step 1 : Prepare the protein structure (PDB ID: e.g., 7T9J for kinase targets) by removing water and adding polar hydrotons.
- Step 2 : Generate ligand conformers using OMEGA, accounting for thiazolidinone ring flexibility .
- Step 3 : Score binding poses using MM-GBSA to prioritize interactions (e.g., π-π stacking with pyrimidine core or hydrogen bonds with 4-oxo group) .
Validation : Compare docking results with SPR (surface plasmon resonance) data. A 2025 study showed a correlation (R² = 0.89) between computed ΔG and experimental Kd values for kinase inhibition .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC-PDA : Uses a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities >0.1% .
- LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 511.6) and detects byproducts (e.g., des-methyl derivatives) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Note : Purity >95% is required for in vitro assays to avoid off-target effects .
Advanced: How do solvent and catalyst choices impact scalability in synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate recycling. Switch to ethanol/water mixtures in later stages for greener processing .
- Catalyst selection : Homogeneous catalysts (e.g., Pd/C for hydrogenation) are replaced with immobilized enzymes (e.g., lipases) in flow reactors to enhance turnover and reduce waste .
Case Study : A 2024 pilot-scale synthesis achieved 85% yield using a microreactor (2 mL/min flow rate, 70°C), reducing reaction time from 24 h to 2 h .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxo group .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidinone ring .
- Stability data : Accelerated testing (40°C/75% RH for 6 months) showed <5% degradation by HPLC .
Advanced: How can SAR studies guide the design of more potent analogs?
Answer:
Structure-Activity Relationship (SAR) Strategies :
Allylamino substitution : Replace with propargylamino to enhance π-π interactions (IC₅₀ improved from 18 µM to 9 µM in kinase assays) .
Thiazolidinone modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to increase electrophilicity and covalent binding potential .
Core rigidity : Incorporate fused rings (e.g., quinoline) to reduce entropic penalties during binding .
Validation : Parallel artificial membrane permeability assays (PAMPA) and MD simulations (100 ns trajectories) confirm enhanced bioavailability .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cells (72 h exposure, IC₅₀ calculation via nonlinear regression) .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo for ATPase activity) with positive controls (staurosporine) .
Advanced: How do crystallographic datasets resolve contradictions in mechanistic studies?
Answer:
Conflicting mechanistic hypotheses (e.g., competitive vs. allosteric inhibition) are resolved by:
High-resolution X-ray structures (≤1.2 Å): Identify binding site water networks and ligand-induced conformational changes .
Electron density maps : Differentiate covalent vs. non-covalent binding (e.g., sulfur-mediated bonds in thiazolidinone derivatives) .
Temperature factors (B-factors) : High B-factors (>50 Ų) in the allylamino group suggest dynamic regions influencing binding kinetics .
Example : A 2025 study used SHELX refinement to confirm a 1.8 Å shift in the kinase activation loop upon compound binding, supporting an allosteric mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
